molecular formula C17H10ClNO3 B2457766 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879450-91-6

1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2457766
CAS No.: 879450-91-6
M. Wt: 311.72
InChI Key: RMUGJQWMJVSRKT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromeno-pyrrole core with a chlorophenyl substituent, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of a chromone derivative with a pyrrole precursor under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the chromeno-pyrrole ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromeno-pyrrole core to more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrrole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions (e.g., acidic or basic environments).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various functionalized analogs.

Scientific Research Applications

1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to various biological responses. The compound’s unique structure allows it to engage in specific binding interactions, influencing pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

    Pyrrolo[3,4-c]pyrrole-1,3-dione: Known for its use in organic electronics and as a pigment.

    Indole Derivatives: Commonly studied for their biological activities and synthetic versatility.

    Thieno[3,4-c]pyrrole-4,6-dione: Utilized in the development of organic semiconductors.

Uniqueness: 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its specific chromeno-pyrrole core and chlorophenyl substituent, which confer unique chemical and physical properties. These features make it a valuable compound for targeted research and applications in various scientific domains.

Properties

IUPAC Name

1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3/c18-10-7-5-9(6-8-10)14-13-15(20)11-3-1-2-4-12(11)22-16(13)17(21)19-14/h1-8,14H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUGJQWMJVSRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)NC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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